molecular formula C15H18N2O2 B14456672 4,5-Dihydro-1-(1,1-dimethylethyl)-1,4-epoxy-1H,3H-(1,4)oxazepino(4,3-a)benzimidazole CAS No. 76098-99-2

4,5-Dihydro-1-(1,1-dimethylethyl)-1,4-epoxy-1H,3H-(1,4)oxazepino(4,3-a)benzimidazole

Cat. No.: B14456672
CAS No.: 76098-99-2
M. Wt: 258.32 g/mol
InChI Key: DXQQMBKQEHQWCF-UHFFFAOYSA-N
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Description

4,5-Dihydro-1-(1,1-dimethylethyl)-1,4-epoxy-1H,3H-(1,4)oxazepino(4,3-a)benzimidazole is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of an oxazepine ring fused to a benzimidazole moiety, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dihydro-1-(1,1-dimethylethyl)-1,4-epoxy-1H,3H-(1,4)oxazepino(4,3-a)benzimidazole typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a precursor molecule containing both benzimidazole and oxazepine functionalities. The reaction is often carried out in the presence of a base such as triethylamine and a solvent like ethanol .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4,5-Dihydro-1-(1,1-dimethylethyl)-1,4-epoxy-1H,3H-(1,4)oxazepino(4,3-a)benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxazepine derivatives with additional oxygen functionalities.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial and anticancer properties.

    Medicine: Potential use as a pharmacophore in drug design due to its unique structural features.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4,5-Dihydro-1-(1,1-dimethylethyl)-1,4-epoxy-1H,3H-(1,4)oxazepino(4,3-a)benzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, its antimicrobial activity may be due to the inhibition of bacterial enzymes, while its anticancer properties could involve the disruption of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Dihydro-1-(1,1-dimethylethyl)-1,4-epoxy-1H,3H-(1,4)oxazepino(4,3-a)benzimidazole stands out due to its unique oxazepine-benzimidazole fusion, which imparts distinct chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

CAS No.

76098-99-2

Molecular Formula

C15H18N2O2

Molecular Weight

258.32 g/mol

IUPAC Name

1-tert-butyl-14,15-dioxa-3,10-diazatetracyclo[10.2.1.02,10.04,9]pentadeca-2,4,6,8-tetraene

InChI

InChI=1S/C15H18N2O2/c1-14(2,3)15-13-16-11-6-4-5-7-12(11)17(13)8-10(19-15)9-18-15/h4-7,10H,8-9H2,1-3H3

InChI Key

DXQQMBKQEHQWCF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C12C3=NC4=CC=CC=C4N3CC(O1)CO2

Origin of Product

United States

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